2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Antibacterial Enzyme Inhibition 1,3,4-Oxadiazole

Researchers requiring a 3,4-dichloro-substituted probe for systematic SAR studies of the 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol scaffold often face supply gaps for positional isomers beyond the commercially prevalent 2,4-dichlorobenzyl analog (CAS 332869-35-9). This compound directly addresses that need. - Enables paired comparative studies assessing the impact of chlorine positional isomerism (3,4- vs. 2,4-) on logP, solubility, metabolic stability, and target binding. - Serves as a key comparator for chymotrypsin and antibacterial SAR programs within this privileged chemotype. - Available via custom synthesis with full analytical characterization (NMR, HPLC, MS). Standard lead time: 2-4 weeks. Inquire for bulk or milligram-scale orders.

Molecular Formula C16H12Cl2N2O2S
Molecular Weight 367.2 g/mol
Cat. No. B12198894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Molecular FormulaC16H12Cl2N2O2S
Molecular Weight367.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N2O2S/c1-21-12-5-3-11(4-6-12)15-19-20-16(22-15)23-9-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3
InChIKeyUSIVZWFJBBEFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole


2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole (CAS not publicly indexed in primary sources) is a synthetic small-molecule belonging to the S-substituted 1,3,4-oxadiazole class. Its core scaffold—5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol—is a recognized privileged structure in medicinal chemistry, with S-substituted derivatives reported to exhibit antibacterial and enzyme inhibitory activities [1]. The compound incorporates a 3,4-dichlorobenzyl thioether side chain and a 4-methoxyphenyl substituent at the oxadiazole 5-position, structural features that differentiate it from other halogen-substituted analogs within this chemotype.

SAR Probe

3,4-dichlorobenzyl oxadiazole for halogen substitution SAR studies

Scaffold Differentiation

S-substituted 1,3,4-oxadiazole-2-thiol core, distinct from isomers

Screening Context

No public quantitative data; fit requires user experimental validation

Why This 1,3,4-Oxadiazole Cannot Be Replaced by Generic Analogs


Within the S-substituted 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol series, subtle variations in the S-alkyl/benzyl substituent profoundly alter biological activity profiles. The 3,4-dichlorobenzyl group introduces a specific chlorine substitution pattern that influences lipophilicity, steric bulk, and potential halogen-bonding interactions, distinguishing it from isomers such as the 2,4-dichlorobenzyl analog (CAS 332869-35-9) . Direct substitution with the unsubstituted benzyl analog or the parent thiol would eliminate these chlorine-dependent properties, while replacement with a mono-chloro or para-substituted benzyl derivative would alter both the electronic and steric landscape of the molecule. Without compound-specific comparative data, any assumption of functional equivalence between this compound and its closest structural analogs is scientifically unjustified.

Attribute
Target Compound
Potential Substitute
Substitution
3,4-dichlorobenzyl
2,4-dichlorobenzyl isomer
Chlorine positional shift may alter halogen bonding and steric profile, affecting target recognition.
Substitution
3,4-dichlorobenzyl
Unsubstituted benzyl analog
Loss of chlorine-dependent lipophilicity and electronic effects may shift bioactivity profile.
Substitution
3,4-dichlorobenzyl
Mono-chloro or para-substituted benzyl
Different halogen pattern changes electronic landscape; functional equivalence cannot be assumed.

Quantitative Differentiation Evidence


Head-to-Head Comparative Data

A comprehensive search of primary literature, patents, and authoritative databases (excluding excluded vendor sites) was conducted for quantitative biological activity data on 2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole. No published head-to-head comparative studies, IC50 values, MIC data, or enzyme inhibition constants were identified for this exact compound. The closest evidence comes from a 2024 study by Siddiqui et al. [1], which evaluated a 16-member library (6a–p) of S-substituted 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives. While that study reports antibacterial and chymotrypsin inhibition data for compounds bearing various S-substituents, the specific 3,4-dichlorobenzyl derivative was not explicitly listed among the compounds for which individual quantitative results were disclosed in the abstract or publicly accessible sections. Therefore, differentiation claims cannot be substantiated with direct comparative data at this time.

Antibacterial & Enzyme Data
Data to verify
No published IC50, MIC, or zone-of-inhibition values for this exact compound. Comparator ciprofloxacin and chymostatin data available only for related library members.
Requires experimental screening; no direct literature precedent for selection
Class-level activity reported; specific derivative not individually quantified
Antibacterial Enzyme Inhibition 1,3,4-Oxadiazole

Appropriate Research Use Cases


Antibacterial Screening of Halogenated Oxadiazole Libraries

This compound can serve as a 3,4-dichlorobenzyl-substituted probe within a systematic structure-activity relationship (SAR) study of S-substituted 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives. Because the broader chemotype has demonstrated antibacterial activity against both Gram-negative and Gram-positive strains [1], including this specific substitution pattern allows researchers to assess the contribution of 3,4-dichloro substitution to potency and spectrum of activity.

Chymotrypsin Enzyme Inhibition Profiling

Given that the S-substituted oxadiazole scaffold has been evaluated for chymotrypsin inhibitory activity [1], this compound can be used as a comparator to determine whether the 3,4-dichlorobenzyl group enhances or diminishes serine protease binding relative to other S-substituents in the series.

Physicochemical Benchmarking Against Positional Isomers

The 3,4-dichlorobenzyl substitution pattern on the thioether linker distinguishes this compound from the commercially available 2,4-dichlorobenzyl isomer (CAS 332869-35-9) [1]. Researchers investigating the impact of chlorine positional isomerism on logP, solubility, metabolic stability, or target binding can employ this compound in paired comparative studies.

Application
Selection Property
Validation Focus
Antibacterial SAR probe for S-substituted oxadiazole libraries
3,4-dichlorobenzyl substitution pattern
SAR profiling against Gram-negative and Gram-positive strains
Chymotrypsin inhibition profiling as comparator
S-substituted oxadiazole scaffold
Serine protease binding comparison within series
Physicochemical benchmarking against positional isomers
Chlorine positional isomerism impact
logP, solubility, metabolic stability comparison
All applications rely on experimental validation; no pre-existing quantitative data for this exact compound.
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